2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol is a complex organic compound that belongs to the class of indeno-pyridine derivatives. This compound is characterized by its unique structure, which includes an indeno-pyridine core linked to an ethan-1-ol moiety through a methylamino group. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indeno-pyridine core, which can be achieved through cyclization reactions involving appropriate precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares the indeno-pyridine core but lacks the methylamino and ethan-1-ol moieties.
5H-Indeno[1,2-b]pyridin-5-ol: Similar structure but with a hydroxyl group instead of the methylamino and ethan-1-ol groups.
Indeno[2,1-b]pyridin-9-one: Contains a ketone group, differing in its functional groups and reactivity.
Uniqueness
2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89971-95-9 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(5H-indeno[1,2-b]pyridin-5-ylmethylamino)ethanol |
InChI |
InChI=1S/C15H16N2O/c18-9-8-16-10-14-11-4-1-2-5-12(11)15-13(14)6-3-7-17-15/h1-7,14,16,18H,8-10H2 |
InChI Key |
ZEUHUVWNARCHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)CNCCO |
Origin of Product |
United States |
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